molecular formula C12H16O3 B8453760 Methyl 4-tert-butyl-2-hydroxybenzoate

Methyl 4-tert-butyl-2-hydroxybenzoate

Cat. No. B8453760
M. Wt: 208.25 g/mol
InChI Key: BZVFPKKNWFNYHW-UHFFFAOYSA-N
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Patent
US07700628B2

Procedure details

A dry reaction flask equipped with a stirring bar and a rubber septum was charged with 4-tert-butyl-2-(methoxymethoxy)benzoic acid (11.9 g, 50 mmol) and MeOH (166 mL). The solution was cooled to 0° C. and dry HCl gas was bubbled into the reaction. The reaction color changed from faint yellow to peach and again back to faint yellow. The reaction mixture was refluxed for 18 h, cooled to room temperature, and the solvent was removed. The resulting thick oil was diluted with CH2Cl2 (100 mL) and washed with H2O (100 mL) and 5% aqueous NaHCO3 solution (2×50 mL). The organic solution was dried (Na2 SO4) and the solvent was removed to obtain the requisite compound (9.10 g, 87%) as a colorless liquid, TLC Rf: 0.77 (10% EtOAc/n-hexanes).
Name
4-tert-butyl-2-(methoxymethoxy)benzoic acid
Quantity
11.9 g
Type
reactant
Reaction Step One
Name
Quantity
166 mL
Type
reactant
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[C:7]([O:14]COC)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:18]O>>[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([O:11][CH3:18])=[O:10])=[C:7]([OH:14])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
4-tert-butyl-2-(methoxymethoxy)benzoic acid
Quantity
11.9 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(C(=O)O)C=C1)OCOC
Name
Quantity
166 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dry reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirring bar
CUSTOM
Type
CUSTOM
Details
dry HCl gas was bubbled into the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
The resulting thick oil was diluted with CH2Cl2 (100 mL)
WASH
Type
WASH
Details
washed with H2O (100 mL) and 5% aqueous NaHCO3 solution (2×50 mL)
CUSTOM
Type
CUSTOM
Details
The organic solution was dried (Na2 SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C(=O)OC)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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